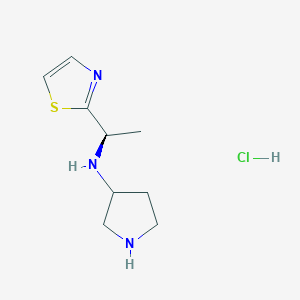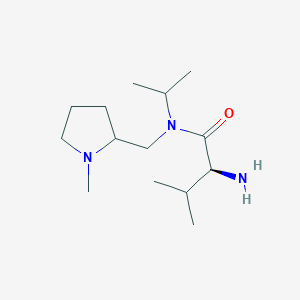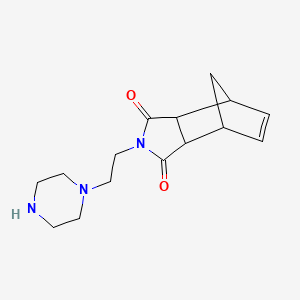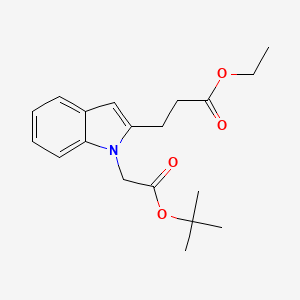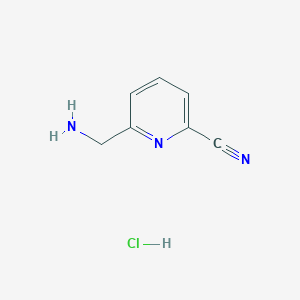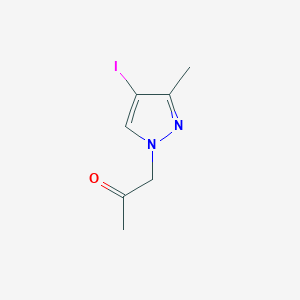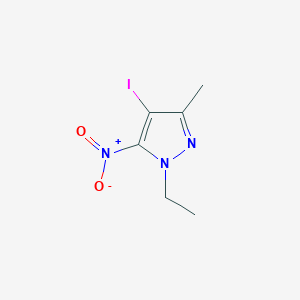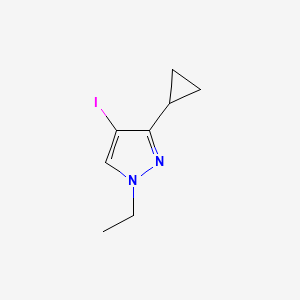
3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole
Vue d'ensemble
Description
3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound belongs to the pyrazole family and is known for its unique properties that make it suitable for various applications.
Applications De Recherche Scientifique
Synthesis and Antifungal Activity
One scientific application of pyrazole derivatives similar to "3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole" involves their synthesis for antifungal purposes. For example, a study by Maruoka et al. (2008) focused on synthesizing a series of new spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, which showed significant antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) of ≤ 25 μg/mL in vitro (Maruoka et al., 2008).
Regioselective Synthesis
Another research avenue explores the regioselective synthesis of pyrazole derivatives. The work by Mikhed’kina et al. (2009) demonstrated that ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate could react with substituted hydrazines to yield regioisomeric 3- and 5-substituted pyrazoles under specific conditions, paving the way for selective formation of pyrazole compounds (Mikhed’kina et al., 2009).
Acylation and Transformation
Research by Tomilov et al. (1995) has shown that spiro(1-pyrazoline-3,1′-cyclopropanes) can undergo acylation with acetyl or benzoyl chlorides to yield 1-acyl-3-(2-chloroethyl)-2-pyrazolines. This process demonstrates the chemical versatility and potential for further functionalization of pyrazole derivatives (Tomilov et al., 1995).
Ultrasound-Irradiated Synthesis
The efficiency of synthesizing pyrazole derivatives can be enhanced using ultrasound irradiation, as shown by Machado et al. (2011). Their methodology significantly reduced reaction times and improved yields in synthesizing ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, showcasing an innovative approach to pyrazole synthesis (Machado et al., 2011).
Propriétés
IUPAC Name |
3-cyclopropyl-1-ethyl-4-iodopyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2/c1-2-11-5-7(9)8(10-11)6-3-4-6/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCCNUCJXFNXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2CC2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



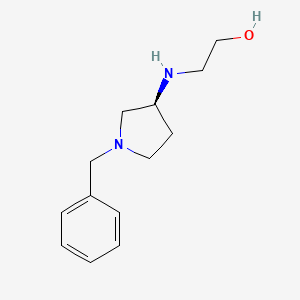


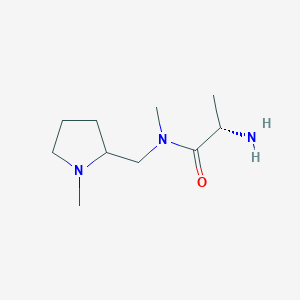
![(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one](/img/structure/B3235586.png)
![[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B3235599.png)
